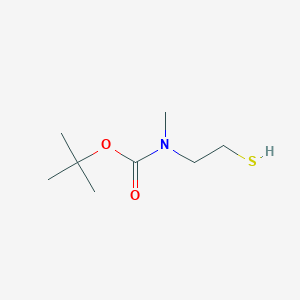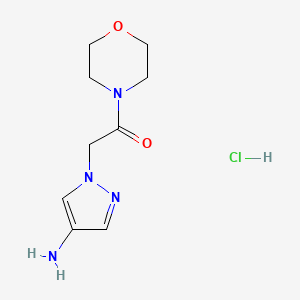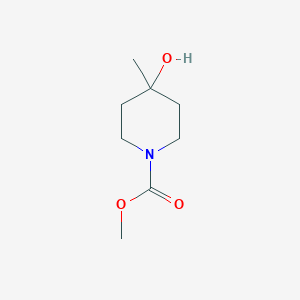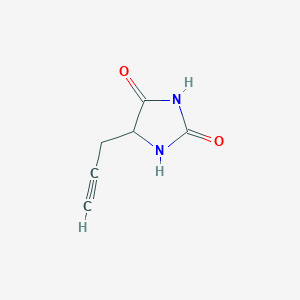
3-アミノ-3,4-ジヒドロ-2H-1-ベンゾピラン-3-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is a chemical compound with the molecular formula C10H11NO3. It is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities. This compound is of interest in various fields of scientific research due to its potential pharmacological properties.
科学的研究の応用
3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
The primary targets of 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid are the serotonin receptors, specifically the 5-HT1A and 5-HT7 receptors . These receptors play a crucial role in regulating mood, anxiety, and sleep, among other functions .
Mode of Action
3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid: interacts with its targets, the 5-HT1A and 5-HT7 receptors, by binding to them . This binding can influence the activity of these receptors, potentially leading to changes in the transmission of serotonin signals .
Biochemical Pathways
The interaction of 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid with the 5-HT1A and 5-HT7 receptors affects the serotoninergic pathways . The downstream effects of this interaction can influence various physiological processes regulated by serotonin, such as mood, anxiety, and sleep .
Result of Action
The molecular and cellular effects of 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid ’s action are likely related to its influence on serotonin signaling. By binding to the 5-HT1A and 5-HT7 receptors, it could modulate the activity of these receptors and alter the transmission of serotonin signals . This could potentially lead to changes in the physiological processes regulated by serotonin.
将来の方向性
The synthesis and study of 3,4-dihydro-3-amino-2H-1-benzopyran derivatives, including “3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid”, is a topic of ongoing research . These compounds have shown potential in interacting with serotonin receptors, suggesting possible applications in the development of new drugs .
生化学分析
Biochemical Properties
3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid plays a significant role in biochemical reactions, particularly in its interactions with serotoninergic receptors. Studies have shown that derivatives of this compound exhibit high affinity for 5-HT1A and 5-HT7 receptors . These interactions suggest that 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid may influence neurotransmission and could be explored for potential anxiolytic effects .
Cellular Effects
The effects of 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid on cellular processes are profound. It has been observed to interact with serotonin receptors, which play a crucial role in cell signaling pathways. This interaction can influence gene expression and cellular metabolism, potentially leading to changes in cell function . The compound’s ability to modulate serotoninergic activity suggests it could impact various types of cells, particularly those in the nervous system .
Molecular Mechanism
At the molecular level, 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid exerts its effects through binding interactions with serotonin receptors. The compound’s high affinity for 5-HT1A and 5-HT7 receptors indicates that it may act as an agonist or antagonist, modulating receptor activity and influencing downstream signaling pathways . These interactions can lead to changes in gene expression and enzyme activity, further affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, and its effects on cells have been observed to persist over extended periods . Long-term studies indicate that the compound can maintain its activity, suggesting potential for sustained therapeutic effects .
Dosage Effects in Animal Models
The effects of 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit anxiolytic effects without significant adverse reactions . At higher doses, there may be threshold effects leading to toxicity or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects .
Transport and Distribution
Within cells and tissues, 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and efficacy . The compound’s ability to reach target sites within the body is essential for its therapeutic effectiveness .
Subcellular Localization
The subcellular localization of 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzopyran derivative.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, forming amides, esters, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed in substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Amides, esters, and other functionalized derivatives.
類似化合物との比較
Similar Compounds
3,4-dihydro-2H-1-benzopyran: A parent compound with similar structural features.
3-amino-2H-1-benzopyran: Lacks the carboxylic acid group but shares the amino group.
3-carboxy-2H-1-benzopyran: Contains the carboxylic acid group but lacks the amino group.
Uniqueness
3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is unique due to the presence of both the amino and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in scientific research.
特性
IUPAC Name |
3-amino-2,4-dihydrochromene-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c11-10(9(12)13)5-7-3-1-2-4-8(7)14-6-10/h1-4H,5-6,11H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPYOBMQIAPLHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC1(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(Propan-2-yloxy)pyridin-2-yl]acetic acid](/img/structure/B1380651.png)







![{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine](/img/structure/B1380661.png)



